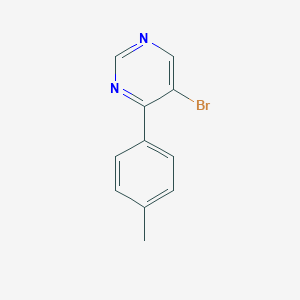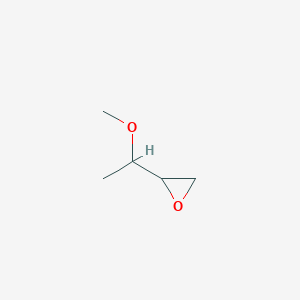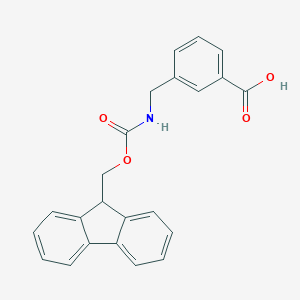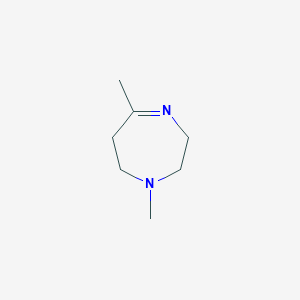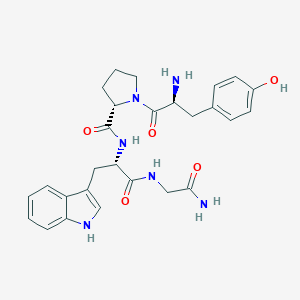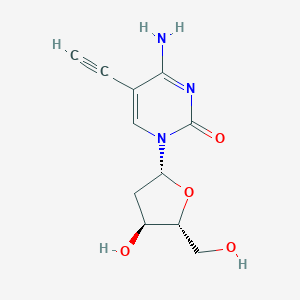
5-Ethynyl-2'-deoxycytidine
Descripción general
Descripción
5-Ethynyl-2’-deoxycytidine (EdC) is a relatively non-toxic 2’-deoxycytidine analog used for metabolic labeling of newly synthesized DNA in vivo . It’s most commonly used when the use of thymidine analogs is undesirable .
Synthesis Analysis
EdC is used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle . It incorporates into replicating DNA instead of its natural analog thymidine .Molecular Structure Analysis
The empirical formula of EdC is C11H13N3O4 . The molecular weight is 251.24 g/mol . The SMILES string is NC1=NC(=O)N(C=C1C#C)[C@H]2CC@HC@@HO2 .Chemical Reactions Analysis
EdC is an inhibitor of thymidylate synthetase, selectively reducing DNA incorporation of [1’,2’- 3 H]deoxyuridine over [CH 3 - 3 H]deoxythymidine in PRK cells .Physical And Chemical Properties Analysis
EdC is a solid, off-white compound . It is soluble in DMSO . The spectroscopic properties are λ max 291 nm, ε 8.5 L mmol -1 cm -1 (Tris-HCl pH 7.5) .Aplicaciones Científicas De Investigación
1. Intracellular Detection in Genomic DNA
5-Ethynyl-2'-deoxycytidine (EdC) is utilized in studying DNA replication, repair, and cytosine demethylation. It is incorporated into DNA and visualized using a click reaction with a fluorescent azide. This makes EdC a specific and reliable reporter for DNA replication in vivo (Guan, van der Heijden, Bortvin, & Greenberg, 2011).
2. Cellular Replication Marker
EdC serves as a marker of cellular replicational activity. Its cytotoxicity is comparatively lower than similar compounds, making it a useful tool for DNA analysis in various human cell lines (Ligasová et al., 2016).
3. Investigation of Conformational Properties
EdC has been studied for its conformational properties, especially in relation to antiviral and antimetabolic activities. Its similarity to parent nucleoside 2′-deoxycytidine is crucial for understanding its biological activity (Saran, 1988).
4. DNA Labeling and Proliferating Cells Detection
EdC is effective in labeling newly synthesized DNA in cells, identifying cell proliferation. It offers a sensitive method without requiring DNA denaturation, making it suitable for long-term detection of proliferating cells (Qu et al., 2011).
5. Antiviral and Antimetabolic Properties
EdC exhibits antiviral properties, particularly as a selective inhibitor of herpes simplex virus (HSV), and demonstrates antimetabolic characteristics. This positions it as an important compound in antiviral research (De Clercq et al., 1982).
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSYXIPNSASJY-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567311 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2'-deoxycytidine | |
CAS RN |
69075-47-4 | |
| Record name | 2'-Deoxy-5-ethynylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



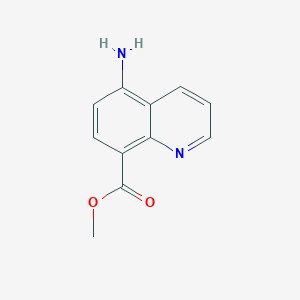
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
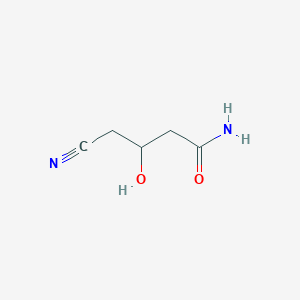
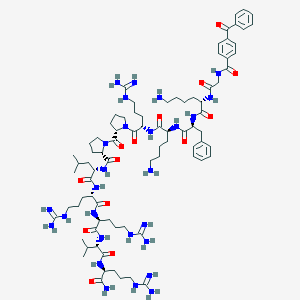
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
